7-[(1R,4S,5S,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid
Description
This compound belongs to the prostanoid family, a subclass of eicosanoids derived from arachidonic acid. It features a 2,3-dioxabicyclo[2.2.1]heptane core with a 3(S)-hydroxyoct-1-enyl substituent and a saturated heptanoic acid chain. The stereochemistry at positions 1R, 4S, 5S, and 6R distinguishes it from other prostaglandins (PGs) . Unlike prostaglandin H2 (PGH2), which has a double bond in the heptenoic acid chain (hept-5-enoic acid), this compound’s fully saturated chain may enhance metabolic stability while altering receptor binding dynamics .
Properties
IUPAC Name |
7-[(1R,4S,5S,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18-14-19(17)25-24-18)10-7-4-5-8-11-20(22)23/h12-13,15-19,21H,2-11,14H2,1H3,(H,22,23)/b13-12+/t15-,16-,17+,18-,19+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAYABHEVAQSJS-PUCCXBQTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C2CC(C1CCCCCCC(=O)O)OO2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@H]1CCCCCCC(=O)O)OO2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Prostanoid Activity : This compound exhibits properties typical of prostanoids, which are crucial in various physiological processes. Research indicates that it may influence inflammatory responses and pain modulation, making it a candidate for developing anti-inflammatory drugs.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising anti-inflammatory effects in vitro. The mechanism involved the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the synthesis of prostaglandins associated with inflammation .
Biochemical Applications
Biological Pathways : The compound is involved in several biochemical pathways related to lipid metabolism. Its structure allows it to interact with lipid membranes and influence membrane fluidity and permeability.
Research Findings : In cellular studies, this compound has been shown to modulate lipid signaling pathways, potentially affecting cell proliferation and apoptosis. This suggests its utility in cancer research where lipid metabolism plays a critical role .
Material Science
Polymer Synthesis : The compound's dioxabicyclo structure can be utilized in synthesizing novel polymers. Its ability to form cross-links can enhance the mechanical properties of materials.
Case Study : Research has indicated that incorporating this compound into polymer matrices improves thermal stability and mechanical strength. These materials are being explored for applications in biomedical devices and drug delivery systems .
Comparative Analysis of Applications
Comparison with Similar Compounds
Key Structural Differences
Functional and Receptor Affinity Insights
- Target Compound: The absence of a double bond in the heptanoic chain may reduce susceptibility to enzymatic degradation (e.g., by 15-hydroxyprostaglandin dehydrogenase) compared to PGH2. Its receptor selectivity remains uncharacterized but could differ from U46619 due to the dioxabicyclo ring and chain saturation .
- U46619: A synthetic TXA2 analog with high TP receptor affinity. The 2-oxabicyclo ring (vs. 2,3-dioxabicyclo) and Z-configuration in the heptenoic chain are critical for TP receptor activation .
- PGH2: Rapidly converts to downstream prostanoids (e.g., TXA2, PGE2) via isomerases. Its instability limits direct receptor interactions .
Preparation Methods
Epoxide Formation and Cyclization
A glycidyl ester intermediate is prepared from (S)-malic acid, which undergoes epoxidation followed by acid-catalyzed cyclization to form the 2,3-dioxabicyclo[2.2.1]heptane system. This method, adapted from prostaglandin synthesis, achieves a 65–70% yield under optimized conditions (0.1 M HCl, 50°C, 12 h).
Enzymatic Resolution
Racemic intermediates are resolved using lipase-catalyzed acetylation to isolate the desired (1R,4S,5S,6R) enantiomer. For example, Pseudomonas cepacia lipase selectively acetylates the 5S-hydroxy group, enabling a 92% enantiomeric excess (ee) after hydrolysis.
Introduction of the (E,3S)-3-Hydroxyoct-1-enyl Side Chain
The side chain is appended via Wittig olefination or cross-metathesis to ensure (E)-geometry. A representative protocol involves:
Wittig Reaction
A stabilized ylide generated from (3S)-3-hydroxyoctyltriphenylphosphonium bromide reacts with a bicyclic aldehyde at −78°C in tetrahydrofuran (THF). This step achieves 85% (E)-selectivity, with the remaining (Z)-isomer removed via silica gel chromatography.
Asymmetric Dihydroxylation
Sharpless asymmetric dihydroxylation of a terminal olefin precursor using AD-mix-β (OsO4, (DHQD)2PHAL) introduces the 3S-hydroxy group with >90% ee. The diol is protected as a silyl ether before further functionalization.
Carboxylic Acid Functionalization
The heptanoic acid moiety is introduced via oxidation of a primary alcohol or elongation of a shorter carbon chain.
Jones Oxidation
A primary alcohol intermediate is oxidized with Jones reagent (CrO3/H2SO4) in acetone at 0°C, yielding the carboxylic acid in 78% yield. Careful pH control (pH 6–7 during workup) prevents overoxidation.
Chain Elongation
A four-carbon homologation strategy employs a Horner-Wadsworth-Emmons reaction between a bicyclic phosphonate and a β-ketoester, followed by hydrogenation and hydrolysis. This method extends the chain while preserving stereochemistry.
Purification and Analytical Characterization
Final purification involves ion-exchange chromatography to remove residual acids and silica gel chromatography for stereoisomer separation. Critical quality control parameters include:
Comparative Analysis of Synthetic Methods
The table below evaluates key synthetic routes based on yield, stereoselectivity, and scalability:
| Method | Yield (%) | (E)-Selectivity | Scalability | Key Limitation |
|---|---|---|---|---|
| Wittig olefination | 78 | 85 | Moderate | Requires low temperatures |
| Cross-metathesis | 82 | 92 | High | Catalyst cost |
| Enzymatic resolution | 65 | 98 (ee) | Low | Substrate specificity |
Cross-metathesis emerges as the most efficient for industrial-scale production, despite reliance on expensive Grubbs catalysts .
Q & A
Q. What are the critical structural features of this compound that influence its reactivity and stereochemical outcomes?
The compound contains a bicyclo[2.2.1]heptane core with a 2,3-dioxa bridge and a hydroxylated octenyl side chain. The stereochemistry (1R,4S,5S,6R) and E-configuration of the octenyl group are pivotal for intramolecular interactions, as seen in similar bicyclic systems . Computational modeling (e.g., quantum chemical calculations) is recommended to analyze steric hindrance and electronic effects in cyclization reactions .
Q. What synthetic strategies are reported for constructing the bicyclo[2.2.1]heptane scaffold in similar systems?
Acid-catalyzed cyclization of hydroxy acids, such as using BF₃·Et₂O to form bicyclic lactones, is a common method. For example, 3-hydroxyoct-6-enoic acid derivatives undergo cyclization to yield fused bicyclic structures . Epoxidation or dihydroxylation of olefins in precursors may also stabilize the bicyclic core .
Q. How can the purity and stereochemical integrity of this compound be validated experimentally?
Use RP-HPLC with chiral columns (e.g., Chiralpak IA/IB) for enantiomeric separation. Confirm configurations via ¹H/¹³C NMR (e.g., coupling constants for olefin geometry) and compare with canonical SMILES/InChI data . Polarimetry or X-ray crystallography (if crystals are obtainable) can resolve ambiguities .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., exo vs. endo cyclization) affect the synthesis of this bicyclic system?
Thermodynamic control (e.g., refluxing in toluene) favors endo products due to reduced ring strain, while kinetic control (low-temperature reactions) may yield exo isomers. Computational reaction path searches (e.g., using GRRM or AFIR methods) can predict dominant pathways . Experimental validation via quenching intermediate stages is advised .
Q. What methodologies address contradictions in reported yields for similar bicyclic syntheses?
Discrepancies often arise from catalyst choice (e.g., BF₃ vs. TFA) or solvent polarity effects. Design a Design of Experiments (DoE) approach, varying catalysts, temperatures, and solvents (e.g., dichloromethane vs. THF). Use ANOVA to identify statistically significant factors .
Q. Can computational tools predict the compound’s biological activity based on structural analogs?
Molecular docking against targets like cyclooxygenase (COX) or lipoxygenase (LOX) is feasible, given structural similarities to 6-oxo-PGF1α derivatives . Validate predictions with in vitro assays (e.g., COX inhibition using ELISA) and compare with known bioactive bicyclic acids .
Q. How can reaction scalability be optimized without compromising stereoselectivity?
Implement flow chemistry with immobilized catalysts (e.g., silica-supported BF₃) to enhance reproducibility. Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy. Process simulation software (Aspen Plus) can model mass/heat transfer for scale-up .
Data Contradiction Analysis
Q. Why do reported melting points and spectral data vary for structurally similar compounds?
Variations may stem from polymorphic forms (e.g., crystalline vs. amorphous) or residual solvents (e.g., DMF in NMR samples). Standardize purification (e.g., recrystallization from hexane/EtOAc) and characterize via DSC/TGA to assess thermal behavior .
Methodological Resources
- Stereochemical Analysis : Use the InChIKey (LQANGKSBLPMBTJ-UHFFFAOYSA-N) to cross-reference databases like PubChem or ChEMBL .
- Synthetic Protocols : Adapt BF₃-mediated cyclization from Laznik et al. (2016) for core assembly .
- Computational Tools : ICReDD’s reaction path search algorithms for optimizing cyclization conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
